molecular formula C16H24O3 B14016496 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate CAS No. 5436-96-4

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate

Cat. No.: B14016496
CAS No.: 5436-96-4
M. Wt: 264.36 g/mol
InChI Key: CFRSYUAGQLXQKM-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate typically involves the reaction of 4-butan-2-ylphenol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Butylphenoxy)propan-2-yl propanoate
  • 1-(4-Isopropylphenoxy)propan-2-yl propanoate
  • 1-(4-Tert-butylphenoxy)propan-2-yl propanoate

Uniqueness

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

5436-96-4

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl propanoate

InChI

InChI=1S/C16H24O3/c1-5-12(3)14-7-9-15(10-8-14)18-11-13(4)19-16(17)6-2/h7-10,12-13H,5-6,11H2,1-4H3

InChI Key

CFRSYUAGQLXQKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC

Origin of Product

United States

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